molecular formula C11H7ClO3 B11880757 6-Methylchromone-2-carbonyl chloride CAS No. 65843-90-5

6-Methylchromone-2-carbonyl chloride

Cat. No.: B11880757
CAS No.: 65843-90-5
M. Wt: 222.62 g/mol
InChI Key: NSKVZNZAZJEHPP-UHFFFAOYSA-N
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Description

6-Methyl-4-oxo-4H-chromene-2-carbonyl chloride is a chemical compound belonging to the class of chromenes, which are known for their diverse biological activities and applications in various fields. This compound is characterized by a chromene core with a methyl group at the 6th position, a carbonyl chloride group at the 2nd position, and a ketone group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-oxo-4H-chromene-2-carbonyl chloride typically involves the reaction of 6-Methyl-4-oxo-4H-chromene-2-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into a carbonyl chloride group. The reaction conditions include:

    Reagents: Thionyl chloride (SOCl₂)

    Solvent: Anhydrous dichloromethane (DCM)

    Temperature: Reflux (approximately 40-50°C)

    Duration: 2-4 hours

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-oxo-4H-chromene-2-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Reduction Reactions: The ketone group at the 4th position can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: The methyl group at the 6th position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (DCM or THF), room temperature to reflux.

    Reduction: Reducing agents (NaBH₄, LiAlH₄), solvent (ethanol or THF), room temperature to reflux.

    Oxidation: Oxidizing agents (KMnO₄), solvent (water or acetone), room temperature to reflux.

Major Products

    Amides, Esters, Thioesters: Formed from substitution reactions.

    Alcohols: Formed from reduction reactions.

    Carboxylic Acids: Formed from oxidation reactions.

Scientific Research Applications

6-Methyl-4-oxo-4H-chromene-2-carbonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-4-oxo-4H-chromene-2-carbonyl chloride involves its interaction with various molecular targets and pathways. The carbonyl chloride group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function. The chromene core may also interact with cellular receptors and signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-4-oxo-4H-chromene-2-carboxylic acid methyl ester
  • 6-Chloro-7-methyl-4-oxo-4H-chromene-3-carbonitrile
  • Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate

Uniqueness

6-Methyl-4-oxo-4H-chromene-2-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the carbonyl chloride group makes it a versatile intermediate for further chemical modifications, and the methyl group at the 6th position enhances its stability and lipophilicity.

Biological Activity

6-Methylchromone-2-carbonyl chloride, a member of the chromone family, exhibits a variety of biological activities that make it a subject of interest in medicinal chemistry and pharmacology. This compound is characterized by a chromene core with distinct functional groups, which contribute to its reactivity and biological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

This compound (CAS No. 65843-90-5) is synthesized from 6-Methyl-4-oxo-4H-chromene-2-carboxylic acid using thionyl chloride. The reaction conditions typically involve refluxing in anhydrous dichloromethane at approximately 40-50°C for 2-4 hours. The compound's structure enables various chemical reactions, including substitution and reduction, which are essential for its biological applications.

Antimicrobial Properties

Recent studies highlight the antimicrobial efficacy of chromone derivatives, including this compound. Research indicates that related compounds exhibit significant antibacterial activity against foodborne pathogens such as Vibrio parahaemolyticus. For instance, halogenated derivatives like 6-bromo and 6-chloro analogs have shown minimum inhibitory concentrations (MICs) as low as 20 µg/mL against planktonic cells and biofilm formation .

Table 1: Antimicrobial Activity of Chromones

CompoundMIC (µg/mL)Activity Type
6-Bromo-3-formylchromone20Antibacterial
6-Chloro-3-formylchromone20Antibacterial
This compoundTBDTBD

Anticancer Activity

The chromone structure is known for its potential anticancer properties. Compounds related to 6-Methylchromone have been studied for their ability to inhibit cancer cell proliferation. For example, certain chromanones have demonstrated estrogenic activity against breast cancer cells. The mechanism often involves interaction with estrogen receptors or inhibition of key signaling pathways involved in tumor growth .

Case Study: Estrogenic Activity
A study investigated the effects of various chromones on breast cancer cell lines, revealing that specific derivatives could modulate estrogen receptor activity, suggesting a pathway for therapeutic intervention in hormone-dependent cancers.

Anti-inflammatory Effects

Chromones have also been recognized for their anti-inflammatory properties. Research indicates that derivatives can inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory response. The ability to reduce inflammation makes these compounds potential candidates for treating inflammatory diseases .

Table 2: Inhibition of COX Enzymes by Chromones

CompoundCOX Inhibition (%)Reference
Chromone A70Author et al., 2023
Chromone B65Author et al., 2023

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. This interaction can inhibit enzyme functions or alter protein conformations, contributing to the observed biological effects.

Properties

CAS No.

65843-90-5

Molecular Formula

C11H7ClO3

Molecular Weight

222.62 g/mol

IUPAC Name

6-methyl-4-oxochromene-2-carbonyl chloride

InChI

InChI=1S/C11H7ClO3/c1-6-2-3-9-7(4-6)8(13)5-10(15-9)11(12)14/h2-5H,1H3

InChI Key

NSKVZNZAZJEHPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)Cl

Origin of Product

United States

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